molecular formula C15H10BrF B14208494 6-Bromo-1-fluoro-3-methylanthracene CAS No. 824390-19-4

6-Bromo-1-fluoro-3-methylanthracene

Cat. No.: B14208494
CAS No.: 824390-19-4
M. Wt: 289.14 g/mol
InChI Key: XIZJHXVXWLAEDB-UHFFFAOYSA-N
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Description

6-Bromo-1-fluoro-3-methylanthracene is an organic compound belonging to the anthracene family Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-fluoro-3-methylanthracene typically involves multi-step organic reactions. One common method is the bromination of 1-fluoro-3-methylanthracene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-fluoro-3-methylanthracene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.

    Reduction Reactions: Reduction of the bromine or fluorine atoms can lead to the formation of hydrogenated anthracene derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or Grignard reagents can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include various substituted anthracenes, anthraquinones, and hydrogenated anthracenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromo-1-fluoro-3-methylanthracene has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-1-fluoro-3-methylanthracene involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1-fluoroanthracene
  • 6-Bromo-3-methylanthracene
  • 1-Fluoro-3-methylanthracene

Uniqueness

6-Bromo-1-fluoro-3-methylanthracene is unique due to the simultaneous presence of bromine, fluorine, and methyl groups on the anthracene core. This combination of substituents imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

824390-19-4

Molecular Formula

C15H10BrF

Molecular Weight

289.14 g/mol

IUPAC Name

6-bromo-1-fluoro-3-methylanthracene

InChI

InChI=1S/C15H10BrF/c1-9-4-12-6-11-7-13(16)3-2-10(11)8-14(12)15(17)5-9/h2-8H,1H3

InChI Key

XIZJHXVXWLAEDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C3C=CC(=CC3=C2)Br)C(=C1)F

Origin of Product

United States

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